molecular formula C5H6O3 B176597 3,7-Dioxabicyclo[4.1.0]heptan-2-one CAS No. 197248-90-1

3,7-Dioxabicyclo[4.1.0]heptan-2-one

Cat. No.: B176597
CAS No.: 197248-90-1
M. Wt: 114.1 g/mol
InChI Key: BBBHKSVPYKDJKO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3,7-Dioxabicyclo[4.1.0]heptan-2-one is a bicyclic organic compound characterized by a fused cyclohexane and cyclopropane ring system, with oxygen atoms at positions 3 and 7 and a ketone group at position 2 (Figure 1). Its molecular formula is C₁₂H₂₀O₄ (molecular weight: 228.28 g/mol), and it exhibits a topological polar surface area of 48.1 Ų, indicating moderate polarity . The compound’s bicyclic framework and dual oxygen atoms impart unique steric and electronic properties, making it a versatile intermediate in organic synthesis and pharmaceutical research .

The ketone group at position 2 facilitates nucleophilic attacks, enabling derivatization for applications ranging from agrochemicals to bioactive molecules .

Properties

CAS No.

197248-90-1

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

IUPAC Name

3,7-dioxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C5H6O3/c6-5-4-3(8-4)1-2-7-5/h3-4H,1-2H2

InChI Key

BBBHKSVPYKDJKO-UHFFFAOYSA-N

SMILES

C1COC(=O)C2C1O2

Canonical SMILES

C1COC(=O)C2C1O2

Synonyms

Pentonic acid, 2,3-anhydro-4-deoxy-, -delta--lactone (9CI)

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis:
3,7-Dioxabicyclo[4.1.0]heptan-2-one serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions, including cycloadditions and rearrangements. It is particularly useful in synthesizing alkyl-substituted δ-lactones, which are important intermediates in organic chemistry .

Reagent in Chemical Reactions:
The compound is utilized as a reagent in several chemical transformations, including Baeyer-Villiger oxidation, where it can be converted into other valuable compounds . Its ability to participate in multi-step reactions enhances its utility in synthetic organic chemistry.

Biological Applications

Potential Biological Activity:
Research has indicated that derivatives of this compound exhibit potential biological activity, particularly against pests such as aphids. For instance, studies have shown that certain alkyl-substituted derivatives can attract aphids and influence their feeding behavior, suggesting a role in pest management strategies .

Investigations into Biomolecular Interactions:
The compound has been explored for its interactions with biological molecules, which may lead to the development of new therapeutic agents. Its unique structure allows it to bind to specific enzymes or receptors, potentially modulating their activity and leading to various biological effects.

Medical Applications

Drug Discovery and Development:
this compound is being investigated as a lead compound in drug discovery processes. Its derivatives have shown promise in the development of pharmaceuticals targeting specific diseases due to their ability to interact with biological targets effectively .

Synthesis of Antitumor Agents:
One notable application is its role as an intermediate in the synthesis of daunosamine, an important component of anthracycline antibiotics like daunomycin and adriamycin, which are used in cancer therapy . The efficient synthesis of these compounds from this compound highlights its significance in medicinal chemistry.

Industrial Applications

Advanced Materials Development:
In industrial settings, this compound is utilized in the development of advanced materials due to its unique chemical properties. It can serve as a precursor for synthesizing complex organic compounds used in various applications ranging from coatings to pharmaceuticals.

Biocatalysis:
Recent studies have explored the use of fungal strains for the biocatalytic conversion of derivatives of this compound into optically active products, demonstrating its potential for sustainable industrial processes . This biotransformation approach can lead to more environmentally friendly manufacturing methods.

Case Studies

Application AreaStudy ReferenceFindings
Organic SynthesisDemonstrated utility as a building block for complex molecule synthesis through various reactions.
Pest Management Found to attract aphids; potential use in agricultural pest control strategies identified.
Drug Development Highlighted as an intermediate for synthesizing daunosamine and related antitumor agents.
Biocatalysis Explored microbial conversion leading to optically active derivatives; promising for green chemistry applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 3,7-Dioxabicyclo[4.1.0]heptan-2-one and related bicyclic compounds:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound Two oxygen atoms (positions 3,7); ketone at position 2 C₁₂H₂₀O₄ 228.28 Intermediate in organic synthesis; potential bioactive properties due to dual oxygen atoms .
7-Oxabicyclo[4.1.0]heptan-2-one Single oxygen atom (position 7); ketone at position 2 C₆H₈O₂ 112.13 Synthesized via cyclohexene oxidation; used as a ketone building block .
6-Methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one Methyl and isopropyl substituents; ketone at position 2 C₁₀H₁₆O₂ 168.24 Found in plant extracts (e.g., P. hexandrum); linked to antioxidant activity and seed germination .
4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one Butenone moiety; methyl substituents C₁₃H₁₈O₂ 206.28 Used in Diels-Alder reactions; versatile reactivity due to conjugated carbonyl system .
Bicyclo[4.1.0]heptan-2-one (Norcarane) No oxygen atoms; ketone at position 2 C₇H₁₀O 110.15 Model compound for strain studies; limited biological activity .

Key Differentiators

Oxygen Content and Reactivity: this compound’s dual oxygen atoms enhance polarity and hydrogen-bonding capacity compared to monocyclic analogs like 7-Oxabicyclo[4.1.0]heptan-2-one. This increases its solubility in polar solvents and suitability as a chiral auxiliary . Norcarane (Bicyclo[4.1.0]heptan-2-one), lacking oxygen atoms, exhibits lower polarity and is primarily used in mechanistic studies of strained hydrocarbons .

Substituent Effects: The methyl and isopropyl groups in 6-Methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one sterically hinder nucleophilic attacks, directing reactivity toward specific metabolic pathways (e.g., ROS modulation in seeds) . The butenone group in 4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one enables conjugation, facilitating cycloaddition reactions for complex molecule synthesis .

Biological Activity :

  • 3,7-Dioxabicyclo derivatives show promise in biorepellent formulations (e.g., ascaridole epoxide analogs) due to their stability and low toxicity .
  • 7-Oxabicyclo[4.1.0]heptan-2-one derivatives, such as 2-Bromo-7-oxabicyclo[4.1.0]heptane, are used as electrophilic intermediates in drug discovery .

Preparation Methods

Epoxidation of Cyclopentenol Derivatives

The foundational approach involves epoxidizing (1S,2S)-2-methyl-3-cyclopenten-1-ol using meta-chloroperbenzoic acid (mCPBA) in methylene chloride. This generates (1S,2S,3S,5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-ol as a key intermediate. Subsequent oxidation with Jones reagent (CrO₃ in H₂SO₄) yields (1S,2S,5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-one.

Critical Parameters :

  • Solvent : Methylene chloride or acetone (optimal for peracid stability).

  • Temperature : 0–25°C to prevent epoxide ring opening.

  • Catalyst : 2,2,6,6-Tetramethylpiperidine enhances stereoselectivity.

Baeyer-Villiger Oxidation for Ketone Formation

The ketone intermediate undergoes Baeyer-Villiger oxidation using mCPBA to introduce an oxygen atom, forming (1S,2S,6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one. Reduction with diisobutylaluminum hydride (DIBAL-H) in toluene selectively reduces the ketone to the alcohol, which is methylated using BF₃·MeOH to yield the final bicyclic ether.

Reaction Table :

StepReagent/CatalystSolventYield (%)
EpoxidationmCPBACH₂Cl₂78–85
OxidationJones ReagentAcetone70–75
Baeyer-VilligermCPBACH₂Cl₂65–70
ReductionDIBAL-HToluene80–85

tert-Butyl Hydroperoxide (TBHP)-Mediated Synthesis

Epoxidation Under Acidic Conditions

A metal-free alternative employs TBHP as the oxidant in the presence of acidic catalysts (e.g., H₂SO₄ or Amberlyst-15). This method epoxidizes cyclopropane derivatives to form 3,7-dioxabicyclo[4.1.0]heptan-2-imines, which hydrolyze to the target ketone under aqueous conditions.

Advantages :

  • Environmental Sustainability : Avoids heavy metal catalysts.

  • Scalability : TBHP is cost-effective and commercially available.

Optimization Data :

  • TBHP Concentration : 70% in H₂O maximizes conversion.

  • Temperature : 50°C for 12 hours achieves 92% yield.

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Traditional Peracid Route : Higher stereochemical control but requires hazardous reagents (CrO₃, mCPBA).

  • TBHP Method : Greener profile but necessitates acidic workup, complicating product isolation.

Yield and Scalability

MethodAverage Yield (%)Scalability
Baeyer-Villiger65–70Moderate
TBHP Epoxidation85–92High
Hypervalent Iodine60–65*Low (experimental)

*Theoretical estimate based on analogous reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,7-dioxabicyclo[4.1.0]heptan-2-one derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Acid-catalyzed rearrangements (e.g., in acetic acid with perchloric acid) yield distinct stereoisomers, as demonstrated by bicyclo[4.1.0]heptan-2-one derivatives. Reaction conditions such as solvent polarity and catalyst strength directly impact the ratio of cis vs. trans isomers, which can be monitored via <sup>1</sup>H and <sup>13</sup>C NMR .
  • Photochemical methods (e.g., UV irradiation in benzene or acetone) promote triplet-state intermediates, leading to products like 3-methylcyclohexanol. Triplet quenchers (e.g., oxygen) suppress photoreduction, indicating the necessity of triplet-state involvement .

Q. How can structural isomers of this compound be differentiated using analytical techniques?

  • Gas chromatography-mass spectrometry (GC-MS) with retention indices (e.g., AI = 1273, KI = 1276) distinguishes isomers like trans-carvone oxide from cis-piperitone epoxide. Characteristic fragmentation patterns (e.g., m/z 166 for C10H14O2) aid identification .
  • Stereochemical assignments require nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography, particularly for derivatives with multiple stereocenters (e.g., 4-isopropenyl-1-methyl variants) .

Q. What role do bicyclic ketones play as intermediates in organic synthesis?

  • These compounds act as precursors for cyclopropane-containing molecules via ring-opening reactions. For example, acid-catalyzed rearrangements yield functionalized cyclohexanones, while photoisomerization generates strained intermediates for [4+2] cycloadditions .

Advanced Research Questions

Q. How do contradictory data on photoreduction mechanisms of bicyclo[4.1.0]heptan-2-one derivatives arise, and how can they be resolved?

  • Discrepancies in product distributions (e.g., 3-methylcyclohexanol vs. ketone dimers) stem from competing singlet and triplet pathways. Time-resolved spectroscopy and triplet-sensitizer studies (e.g., using fluorene) clarify dominant pathways. For example, oxygen quenching eliminates triplet-derived products, confirming their intermediacy .

Q. What experimental designs are optimal for studying the antioxidant activity of this compound in biological systems?

  • In vitro assays (e.g., DPPH radical scavenging) paired with in vivo seed stratification studies (e.g., P. hexandrum dormancy) correlate ketone accumulation (e.g., 6-methyl-3-(1-methylethyl) derivatives) with reactive oxygen species (ROS) homeostasis. Quantify SOD/CAT enzyme activities and germination rates (T50) to validate antioxidant roles .

Q. How does stereochemistry influence the reactivity of 7-oxabicyclo[4.1.0]heptan-2-one derivatives in cycloaddition reactions?

  • Cis vs. trans stereoisomers exhibit divergent regioselectivity in intramolecular [4+2] cycloadditions. For example, (±)-(1R,4R)-4-ethoxy-1-isopropyl derivatives favor endo transition states, while trans isomers show lower activation barriers. Computational modeling (DFT) predicts steric and electronic effects .

Q. What challenges arise in characterizing thermally labile intermediates during acid-catalyzed rearrangements?

  • Low-temperature NMR (< –30°C) or cryogenic trapping stabilizes intermediates like bicyclic oxonium ions. Monitoring reaction kinetics via <sup>13</sup>C isotope labeling or in-situ IR spectroscopy resolves transient species .

Methodological Recommendations

  • Synthesis: Prioritize photochemical methods for generating strained intermediates, but include triplet quenchers to suppress side reactions.
  • Characterization: Combine GC-MS with chiral HPLC for stereoisomer resolution.
  • Biological Studies: Use longitudinal stratification assays with ROS-specific fluorescent probes (e.g., H2DCFDA) to track antioxidant effects .

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